2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with significant biochemical and pharmacological properties. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with benzaldehyde and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sodium hydrogen sulfate can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It shows promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These analogs are synthesized through similar routes and have comparable pharmacological properties.
Uniqueness
2,6-Dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid stands out due to its specific phenyl substitution, which enhances its binding affinity to certain molecular targets, making it a valuable compound in drug development .
Properties
IUPAC Name |
2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-6-8(10(15)16)12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBTVNWNGWGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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